molecular formula C17H13N B098661 2,5-Diphenylpyridine CAS No. 15827-72-2

2,5-Diphenylpyridine

Cat. No.: B098661
CAS No.: 15827-72-2
M. Wt: 231.29 g/mol
InChI Key: MOSQXYPUMBJMRR-UHFFFAOYSA-N
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Description

2,5-Diphenylpyridine (CAS: 15827-72-2) is a pyridine derivative featuring two phenyl groups at the 2- and 5-positions of the heterocyclic ring. Its molecular structure imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis and materials science. The compound is synthesized via transition-metal-catalyzed cross-coupling reactions, such as the annulation of alkynes with benzamides under basic conditions, achieving yields up to 75% under optimized conditions .

Key applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diphenylpyridine can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method uses a palladium catalyst to couple a halogenated pyridine with a phenylboronic acid . The reaction typically occurs in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions are generally mild, with temperatures ranging from 80°C to 100°C.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reagents are combined under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process. The final product is usually purified through recrystallization or chromatography techniques to achieve high purity levels .

Chemical Reactions Analysis

Oxidation Reactions

2,5-Diphenylpyridine undergoes oxidation under controlled conditions to form N-oxides or hydroxylated derivatives. Key reagents and outcomes include:

Reagent/ConditionsProduct(s)MechanismReference
KMnO₄ (acidic conditions)Pyridine N-oxide derivativesElectrophilic oxidation
CrO₃ (chromium trioxide)Oxidized aromatic intermediatesRadical-mediated oxidation

Research Findings :

  • Oxidation at the pyridine nitrogen generates N-oxide derivatives, which exhibit enhanced solubility in polar solvents.

  • Substituents on the phenyl rings influence reaction rates; electron-donating groups retard oxidation .

Reduction Reactions

The compound can be reduced to yield tetrahydropyridine derivatives or amine-containing products:

Reagent/ConditionsProduct(s)SelectivityReference
LiAlH₄ (anhydrous ether)2,5-DiphenylpiperidineHigh
NaBH₄ (methanol)Partially reduced intermediatesModerate

Key Observations :

  • Complete reduction of the pyridine ring to piperidine requires strong reducing agents like LiAlH₄ .

  • Steric hindrance from phenyl groups slows reduction kinetics compared to unsubstituted pyridines.

Electrophilic Aromatic Substitution

The phenyl substituents undergo electrophilic substitution, with reactivity influenced by the pyridine ring’s electron-withdrawing effect:

Reaction TypeReagent/ConditionsPosition of SubstitutionMajor ProductReference
BrominationBr₂/FeBr₃Para to phenyl groups4-Bromo-2,5-diphenylpyridine
NitrationHNO₃/H₂SO₄Meta on phenyl ringsNitro-substituted derivatives

Mechanistic Insights :

  • Bromination occurs preferentially at the para positions of the phenyl rings due to steric and electronic factors .

  • Nitration yields meta-nitro products, as the pyridine ring deactivates the ortho/para positions.

Cross-Coupling Reactions

This compound serves as a substrate in palladium-catalyzed cross-coupling reactions to form extended π-systems:

Reaction TypeCatalytic SystemProduct ApplicationYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, H₂O/THFOLED materials75–85%
Buchwald-HartwigPd₂(dba)₃, XPhos, Cs₂CO₃Ligands for metal complexes60–70%

Notable Applications :

  • Suzuki coupling with aryl boronic acids produces luminescent materials for organic electronics .

  • Buchwald-Hartwig amination introduces amino groups, enhancing coordination chemistry applications .

Coordination Chemistry

The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals:

Metal SaltComplex StructureApplicationReference
Cu(ClO₄)₂Cu(2,5-DPPy)₂Catalytic oxidation
RuCl₃Ru-2,5-DPPy polypyridyl complexesPhotovoltaic devices

Key Data :

  • Cu(II) complexes catalyze oxidation of alcohols to ketones with >90% efficiency .

  • Ru-based complexes exhibit strong absorption in the visible spectrum, making them suitable for dye-sensitized solar cells .

Mechanistic Studies

Deuterium Isotope Effects :

  • Substitution of hydrogen with deuterium at reactive positions (e.g., C–H bonds adjacent to nitrogen) reduces reaction rates by a factor of 6–7 in elimination reactions, confirming concerted mechanisms .

Computational Analysis :

  • DFT studies reveal that electron density on the pyridine ring directs regioselectivity in substitution reactions .

Scientific Research Applications

Organic Synthesis

2,5-Diphenylpyridine serves as a valuable building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, making it useful for creating more complex organic molecules.

  • Synthesis of Complex Molecules : Research has demonstrated its application in the synthesis of triazolophanes, which hold potential in medicinal chemistry.
  • Ligand for Catalysis : The compound acts as a ligand in coordination chemistry, particularly in palladium-catalyzed reactions. Studies have shown that it can form stable complexes with palladium, enhancing reaction yields .

Biological Applications

Research has explored the biological activities of this compound derivatives, particularly their potential as anticancer agents.

  • Anticancer Properties : A study synthesized various derivatives of this compound and assessed their antiproliferative activities against cancer cells. Two specific derivatives exhibited significant activity, suggesting a novel route for anticancer drug development .
  • Interaction with DNA : Investigations into the interaction of these compounds with DNA revealed binding affinities that could lead to therapeutic applications in cancer treatment. The compounds showed cytotoxic effects correlated with their ability to bind DNA .

Materials Science

In materials science, this compound is notable for its liquid-crystalline properties.

  • Liquid Crystals : The compound exhibits a melting temperature indicative of liquid crystalline phases, making it suitable for applications in organic electronics and displays.
  • Organic Light-Emitting Diodes (OLEDs) : Due to its favorable electronic properties, this compound is explored for use in the development of OLEDs and other electronic materials.

Case Study 1: Anticancer Activity

A series of this compound derivatives were synthesized and tested for their anticancer properties. The study highlighted two compounds that showed significant antiproliferative activity against cancer cell lines. These findings suggest that further development could lead to effective anticancer therapies.

Case Study 2: Coordination Chemistry

In a study focused on palladium-catalyzed reactions, this compound was utilized as a ligand. The results indicated enhanced reaction rates and yields compared to reactions without the ligand. This demonstrates its potential role in developing more efficient catalytic systems.

Summary Table of Applications

Application AreaDescriptionKey Findings/References
Organic SynthesisBuilding block for complex organic molecules; ligand in catalysisSynthesis of triazolophanes , palladium complexes
Biological ActivityPotential anticancer agent; interacts with DNASignificant antiproliferative effects
Materials ScienceLiquid crystalline properties; application in OLEDsFavorable electronic properties

Mechanism of Action

The mechanism of action of 2,5-Diphenylpyridine depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For instance, it can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways involved vary based on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

2,6-Diphenylpyridine (CAS: 3558-69-8)

  • Structural differences : The 2,6-substitution pattern creates a linear geometry, contrasting with the asymmetric 2,5-isomer. Crystallographic studies reveal bond lengths (C-C: 1.47–1.50 Å, C-N: 1.34 Å) and angles consistent with aromaticity, but with slight deviations due to steric interactions between phenyl groups .
  • Applications :
    • Fluorescent sensors : 2,6-Diphenylpyridine derivatives with electron-donating groups (e.g., -SCH₃) exhibit solvatochromism and sensitivity to free-radical polymerization, enabling real-time monitoring of photopolymerization processes .
    • Coordination chemistry : Cyclometallated platinum(II) complexes of 2,6-diphenylpyridine show cytotoxicity, highlighting its role in medicinal chemistry .

3,5-Diphenylpyridine

  • Synthesis : Prepared via alkyne annulation with benzamides, similar to 2,5-diphenylpyridine, but requiring distinct reaction conditions (e.g., solvent and base optimization) .
  • Electronic properties : The symmetric 3,5-substitution reduces steric hindrance, enhancing π-π stacking in supramolecular assemblies compared to this compound.

Fluorinated Derivatives: 2,5-Bis(3,5-difluorophenyl)pyridine

  • Impact of fluorination : The electron-withdrawing fluorine atoms decrease electron density on the pyridine ring, altering reactivity in cross-coupling reactions. This derivative is used in advanced materials for its enhanced thermal stability .

Substituent Effects on Properties

Compound Substituents Key Properties/Applications References
This compound Phenyl (2,5-positions) DNA recognition, cytotoxicity
2,6-Diphenylpyridine Phenyl (2,6-positions) Fluorescent sensors, Pt(II) complexes
3,5-Diphenylpyridine Phenyl (3,5-positions) Supramolecular materials
2,5-Bis(3,5-F₂C₆H₃)Py 3,5-Difluorophenyl groups Thermal stability in materials

Key Findings:

  • Electron-donating groups (e.g., -SCH₃ in 2,6-diphenylpyridine) enhance fluorescence sensitivity, while electron-withdrawing groups (e.g., -F) improve thermal stability .
  • Substitution position dictates steric and electronic profiles, influencing applications in catalysis (2,5-isomer) versus sensing (2,6-isomer) .

Biological Activity

Overview

2,5-Diphenylpyridine (C₁₇H₁₃N) is an organic compound that belongs to the pyridine family, characterized by two phenyl groups attached at the 2 and 5 positions of the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Klebsiella pneumoniae25 µg/mL
Escherichia coli50 µg/mL

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. Notably, it has shown antiproliferative activity against several cancer cell lines. For instance, compounds derived from this structure have been tested against breast, colon, and lung cancer cells, demonstrating significant inhibition of cell proliferation.

Case Study: Antiproliferative Activity

A recent study evaluated the effects of this compound derivatives on cancer cell lines. The results indicated that certain derivatives led to a dose-dependent decrease in cell viability, with IC₅₀ values ranging from 4.25 µM to 10 µM across different cancer types . The mechanism involved appears to be linked to cell cycle arrest at the G2/M phase.

Table 2: Anticancer Activity of this compound Derivatives

Cell LineIC₅₀ (µM)Mechanism of Action
HEp-24.25G2/M phase arrest
NCI-H4605.00Apoptosis induction
LN-22910.00Cell cycle disruption

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. As a ligand, it can form complexes with metal ions and influence enzymatic activities . Additionally, its fluorescent properties allow it to act as a molecular sensor in photopolymerization processes .

Pharmacokinetics and Safety

Pharmacokinetic studies indicate that this compound is stable under physiological conditions but requires further investigation to fully understand its metabolism and excretion pathways. Safety evaluations are crucial as some derivatives may exhibit cytotoxicity at higher concentrations .

Q & A

Basic Research Questions

Q. What catalytic conditions optimize the synthesis of 2,5-diphenylpyridine, and how do substituents influence reaction parameters?

  • Methodological Answer : The synthesis of this compound via enantioselective acylation achieves high selectivity (99:1) under conditions including 8-hour reaction time and ambient temperature. Substituent effects can be analyzed by comparing analogs: bulkier groups (e.g., phenyl vs. methyl) increase reaction time but enhance selectivity due to steric and electronic modulation of transition states. Use kinetic experiments (time-yield profiles) and substituent variation studies to validate trends .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Employ 1H^1 \text{H}/13C^{13} \text{C} NMR to confirm aromatic proton environments and substituent positions. Mass spectrometry (HRMS) verifies molecular weight, while X-ray crystallography resolves steric configurations in coordination complexes. Infrared (IR) spectroscopy identifies C-H stretching modes of pyridine and phenyl groups. Cross-reference with computational models (DFT) for electronic structure validation .

Advanced Research Questions

Q. How can aromatic substituent effects on catalytic selectivity be systematically analyzed in this compound-mediated reactions?

  • Methodological Answer : Conduct comparative kinetic resolution studies using analogs (e.g., 2,5-dimethylpyridine vs. This compound) to isolate substituent impacts. Pair experimental selectivity data (e.g., 99:1 for phenyl vs. 87:13 for methyl) with DFT calculations to model transition-state interactions. Steric parameters (e.g., Tolman cone angles) and Hammett constants quantify electronic contributions .

Q. What strategies resolve contradictions between computational predictions and experimental catalytic data for this compound complexes?

  • Methodological Answer : Reconcile discrepancies by: (i) Validating computational models (e.g., solvent effects in DFT simulations), (ii) Performing mechanistic probes (isotopic labeling, kinetic isotope effects), (iii) Correlating crystallographic data (bond lengths/angles) with computed geometries. For example, steric hindrance in this compound may destabilize predicted intermediates, altering reaction pathways .

Q. How does this compound’s coordination behavior differ from its isomers (e.g., 2,6-diphenylpyridine) in transition-metal complexes?

  • Methodological Answer : Compare ligand binding modes using X-ray crystallography and 1H^1 \text{H} NMR titration. The 2,5-substitution pattern creates distinct chelation geometries (e.g., κ1^1-N vs. κ2^2-N,C bonding) versus 2,6-isomers. Electrochemical studies (cyclic voltammetry) reveal electronic differences in metal-ligand charge transfer .

Q. What scalable synthesis protocols minimize hazardous byproducts in this compound production?

  • Methodological Answer : Adopt copper-catalyzed pyridine synthesis from O-acetyl oximes and α,β-unsaturated aldehydes, optimizing solvent (e.g., DMSO) and stoichiometry to reduce toxic intermediates. Implement green chemistry principles (e.g., atom economy) and inline FTIR monitoring for real-time byproduct detection .

Q. Safety and Best Practices

Q. What safety protocols are essential for handling this compound in laboratories?

  • Methodological Answer : Follow hazard controls per SDS guidelines: use PPE (gloves, goggles), work in fume hoods, and avoid inhalation/skin contact. In case of exposure, rinse with water (15+ minutes) and consult medical professionals. Store in airtight containers away from oxidizers .

Q. How should researchers design risk assessments for this compound synthesis?

  • Methodological Answer : Pre-experiment evaluations must include: (i) Toxicity profiling (LD50_{50}, mutagenicity), (ii) Waste management plans (neutralization protocols for acidic byproducts), (iii) Emergency response drills. Reference frameworks like the NIH’s Prudent Practices in the Laboratory for hazard mitigation .

Q. Data Validation and Reproducibility

Q. How can the high enantioselectivity of this compound in kinetic resolutions be independently validated?

  • Methodological Answer : Reproduce reactions across multiple labs with standardized conditions (solvent purity, catalyst loading). Use chiral HPLC or SFC to quantify enantiomeric excess (ee). Publish raw chromatographic data and kinetic profiles in open-access repositories for peer scrutiny .

Q. What statistical methods ensure robustness in analyzing substituent effects on this compound’s reactivity?

  • Methodological Answer : Apply multivariate regression to correlate substituent descriptors (e.g., σ+^+, π*) with yield/selectivity. Use ANOVA to assess significance of steric vs. electronic factors. Replicate experiments ≥3 times to calculate confidence intervals .

Properties

IUPAC Name

2,5-diphenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N/c1-3-7-14(8-4-1)16-11-12-17(18-13-16)15-9-5-2-6-10-15/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSQXYPUMBJMRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376516
Record name 2,5-diphenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15827-72-2
Record name 2,5-diphenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,5-dibromopyridine (10 g, 42 mmol), phenylboronic acid (13.4 g, 110 mmol), dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (S-Phos) (0.7 g, 1.6 mmol), and potassium phosphate (22 g, 105 mmol) were mixed in 200 mL of toluene and 20 mL of water. Nitrogen is bubbled directly into the mixture for 30 minutes. Next, Pd2(dba)3 was added (0.38 g, 0.4 mmol) and the mixture was heated to reflux under nitrogen for 2 h. The mixture was cooled and the organic layer was separated. The organic layers are washed with brine, dried over magnesium sulfate, filtered, and evaporated to a residue. The residue was purified by column chromatography eluting with 10% ethyl acetate/hexanes. 7 g of desired product was obtained after purification. (91.8% yield)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
91.8%

Retrosynthesis Analysis

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Feasible Synthetic Routes

2,5-Diphenylpyridine
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2,5-Diphenylpyridine

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